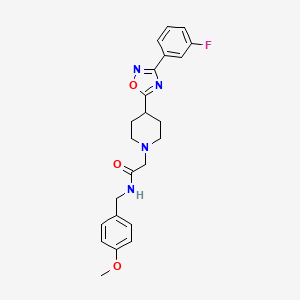
4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate” is a complex organic compound. It belongs to the class of compounds known as 2H-chromenes . These are important heterocyclic compounds with versatile biological profiles .
Synthesis Analysis
The synthesis of such compounds often involves several routes . For instance, one method involves the use of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . The reaction mixture is typically refluxed for a certain period .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
2H-chromene derivatives have been found to exhibit a variety of chemical reactions . They can undergo several types of reactions, leading to a variety of 2H-chromene analogs that exhibit unusual activities by multiple mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined . Its IR spectrum can provide information about the functional groups present . Its NMR spectrum can provide detailed information about its structure .Scientific Research Applications
Antibacterial Effects and Synthesized New Derivatives
Compounds structurally related to 4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate have shown significant antibacterial activity. A study highlighted the synthesis of new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were synthesized and characterized using advanced methods like IR spectra, 1H-NMR, and 13C-NMR, confirming their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis, Structural Elucidation, and Antibacterial Evaluation
Another study explored the synthesis and biological evaluation of molecules derived from coumarin, oxadiazole, and acetamide, incorporating these moieties to evaluate their antibacterial potential against both Gram-positive and Gram-negative bacteria. The research process involved multiple steps, leading to the creation of compounds with moderate to excellent antibacterial properties. This suggests the versatility of the chromene core in generating pharmacologically active molecules (Rasool et al., 2016).
Mechanistic Aspects of Synthesis
Research into the mechanistic aspects of the synthesis of related compounds, such as the decomposition of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, offers insights into the complex reactions involved in producing chromene derivatives. These studies provide a deeper understanding of the chemical processes, which can help refine synthetic methods for better yields and properties (Chohan et al., 1971).
Antimicrobial Activity Against Mycobacterium tuberculosis
Research on chlorinated coumarins from the polypore mushroom Fomitopsis officinalis, which includes compounds structurally similar to this compound, highlighted their activity against Mycobacterium tuberculosis. This study underscores the potential of natural and synthetic chromene derivatives in treating tuberculosis, showcasing the importance of natural sources and synthetic chemistry in drug discovery (Hwang et al., 2013).
Mechanism of Action
Safety and Hazards
As with any chemical compound, it’s important to handle “4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate” with care. While specific safety and hazard information for this compound may not be readily available, general safety guidelines for handling chemical compounds should always be followed .
Future Directions
The future directions in the research of 2H-chromene derivatives like “4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate” could involve the design and development of more potent leads of 2H-chromene analogs for their promising biological activities . This could involve further optimization of the coumarin–chalcone treatment .
Properties
IUPAC Name |
(4-acetamidophenyl) 6-chloro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMEGFEYNBQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
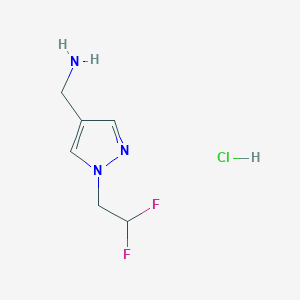
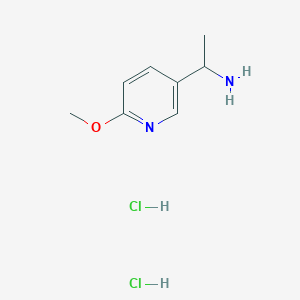
![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2817577.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)
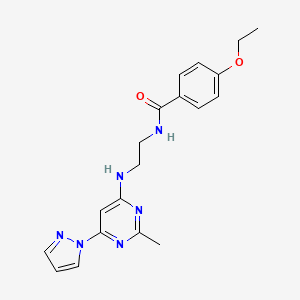
![3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2817581.png)
![4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2817583.png)
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2817586.png)

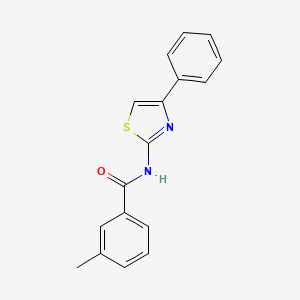
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)
![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

